3-Cyanobenzylzinc bromide

Catalog No.
S1489379
CAS No.
117269-72-4
M.F
C8H6BrNZn
M. Wt
261.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyanobenzylzinc bromide

CAS Number

117269-72-4

Product Name

3-Cyanobenzylzinc bromide

IUPAC Name

bromozinc(1+);3-methanidylbenzonitrile

Molecular Formula

C8H6BrNZn

Molecular Weight

261.4 g/mol

InChI

InChI=1S/C8H6N.BrH.Zn/c1-7-3-2-4-8(5-7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

DOAJWWPVOOHMFV-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC(=CC=C1)C#N.[Zn+]Br

Canonical SMILES

[CH2-]C1=CC(=CC=C1)C#N.[Zn+2].[Br-]

Organic Synthesis:

3-Cyanobenzylzinc bromide is primarily used as a nucleophilic reagent in organic synthesis. Its reactivity stems from the presence of a zinc atom bonded to a benzyl group (C6H5CH2) and a cyano group (CN). The zinc atom acts as a Lewis acid, activating the benzyl group towards nucleophilic attack.

The cyano group, being electron-withdrawing, helps stabilize the negative charge formed on the benzyl carbon during the reaction. This combination of features allows 3-cyanobenzylzinc bromide to participate in various organic reactions, including:

  • Negishi coupling: This reaction forms carbon-carbon bonds between an organic halide (RX) and an alkenyl or aryl halide (R'X) using a palladium catalyst. 3-Cyanobenzylzinc bromide can act as the nucleophilic coupling partner, introducing a 3-cyanobenzyl group into the target molecule .
  • Suzuki-Miyaura coupling: Similar to Negishi coupling, this reaction also forms carbon-carbon bonds but utilizes a boron-based coupling partner and a different catalyst system. 3-Cyanobenzylzinc bromide can again act as the nucleophilic reagent, introducing the 3-cyanobenzyl moiety into the product .
  • Alkylation: 3-Cyanobenzylzinc bromide can directly alkylate various carbonyl compounds (e.g., aldehydes, ketones) under specific reaction conditions, forming new C-C bonds [].

Medicinal Chemistry:

Due to its ability to introduce the 3-cyanobenzyl group into organic molecules, 3-cyanobenzylzinc bromide finds applications in medicinal chemistry research. The 3-cyanobenzyl group can act as a bioisostere of other functional groups commonly found in bioactive molecules. A bioisostere is a molecule with similar size, shape, and electronic properties to another molecule, allowing for the exploration of structure-activity relationships in drug discovery [].

Research on organozinc compounds is ongoing, and they have shown promise in various applications, including organic synthesis [, , ].


Molecular Structure Analysis

  • Central zinc atom: Zinc is the central atom and behaves as a Lewis acid, accepting electron pairs from other molecules.
  • Benzyl group: The benzyl group (C6H5CH2) provides an aromatic ring structure that can influence the reactivity of the molecule.
  • Cyano group: The cyano group (C≡N) is a functional group known for its electron-withdrawing properties, which can affect the electronic distribution of the molecule.
  • Zinc-carbon bond: The zinc-carbon bond is the key feature of organozinc compounds. It is a polar covalent bond where zinc shares electrons unequally with the carbon atom from the benzyl group.
  • Bromide ion: The bromide ion (Br-) acts as a counterion to balance the positive charge on the zinc atom.

Chemical Reactions Analysis

3-Cyanobenzylzinc bromide is used as a reagent in organic synthesis, particularly in reactions involving carbon-carbon bond formation [, , ]. Due to the presence of the zinc-carbon bond, it can react with various electrophiles (electron-deficient molecules) to create new carbon-carbon bonds.

RZnBr + R'X → RR' + ZnBrX (where R is an organic group, R' is an alkyl or aryl group, and X is a halogen)


Physical And Chemical Properties Analysis

  • Solubility: Organozinc compounds are typically air- and moisture-sensitive and may be soluble in organic solvents like tetrahydrofuran (THF) [, , ].
  • Stability: Organozinc compounds are generally unstable and require inert atmosphere conditions for handling and storage [, , ].

The mechanism of action of 3-Cyanobenzylzinc bromide in organic synthesis involves its ability to transfer the benzyl group to electron-deficient molecules. The zinc atom acts as a Lewis acid, activating the benzyl group for nucleophilic attack on the electrophilic molecule [, , ].

Dates

Modify: 2023-08-15

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